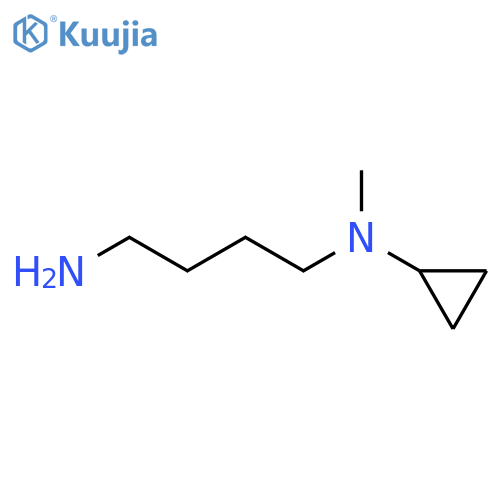

Cas no 1095038-58-6 (N-(4-aminobutyl)-N-methylcyclopropanamine)

N-(4-aminobutyl)-N-methylcyclopropanamine 化学的及び物理的性質

名前と識別子

-

- N-(4-aminobutyl)-N-methylcyclopropanamine

-

- MDL: MFCD11623814

- インチ: 1S/C8H18N2/c1-10(8-4-5-8)7-3-2-6-9/h8H,2-7,9H2,1H3

- InChIKey: VTYJBGKJWZMFOR-UHFFFAOYSA-N

- ほほえんだ: C(N(C1CC1)C)CCCN

N-(4-aminobutyl)-N-methylcyclopropanamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-250663-0.1g |

N-(4-aminobutyl)-N-methylcyclopropanamine |

1095038-58-6 | 95% | 0.1g |

$317.0 | 2024-06-19 | |

| Enamine | EN300-250663-0.25g |

N-(4-aminobutyl)-N-methylcyclopropanamine |

1095038-58-6 | 95% | 0.25g |

$452.0 | 2024-06-19 | |

| Chemenu | CM432618-1g |

N-(4-aminobutyl)-N-methylcyclopropanamine |

1095038-58-6 | 95%+ | 1g |

$989 | 2023-03-01 | |

| Enamine | EN300-250663-0.5g |

N-(4-aminobutyl)-N-methylcyclopropanamine |

1095038-58-6 | 95% | 0.5g |

$713.0 | 2024-06-19 | |

| Enamine | EN300-250663-1g |

N-(4-aminobutyl)-N-methylcyclopropanamine |

1095038-58-6 | 95% | 1g |

$914.0 | 2023-09-15 | |

| Aaron | AR01C31K-50mg |

N-(4-aminobutyl)-N-methylcyclopropanamine |

1095038-58-6 | 95% | 50mg |

$317.00 | 2025-02-09 | |

| Aaron | AR01C31K-1g |

N-(4-aminobutyl)-N-methylcyclopropanamine |

1095038-58-6 | 95% | 1g |

$1282.00 | 2025-02-09 | |

| Aaron | AR01C31K-10g |

N-(4-aminobutyl)-N-methylcyclopropanamine |

1095038-58-6 | 95% | 10g |

$5428.00 | 2023-12-16 | |

| Enamine | EN300-250663-5g |

N-(4-aminobutyl)-N-methylcyclopropanamine |

1095038-58-6 | 95% | 5g |

$2650.0 | 2023-09-15 | |

| A2B Chem LLC | AW42332-10g |

N-(4-aminobutyl)-N-methylcyclopropanamine |

1095038-58-6 | 95% | 10g |

$4171.00 | 2024-04-20 |

N-(4-aminobutyl)-N-methylcyclopropanamine 関連文献

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

-

Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191

-

Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929

-

Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774

-

Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678

N-(4-aminobutyl)-N-methylcyclopropanamineに関する追加情報

N-(4-aminobutyl)-N-methylcyclopropanamine(CAS No. 1095038-58-6)の専門的解説と応用展望

N-(4-aminobutyl)-N-methylcyclopropanamine(CAS番号: 1095038-58-6)は、有機合成化学および医薬品開発分野で注目されるアミン誘導体です。その独特なシクロプロパンアミン構造とアミノブチル基の組み合わせにより、生物学的活性や材料科学への応用可能性が研究されています。近年、AIドリブン創薬やケミカルバイオロジーの進展に伴い、本化合物の分子設計戦略に対する関心が高まっています。

化学的性質において、1095038-58-6は両親媒性分子としての特性を示し、分子間相互作用の制御が可能です。この特徴は、ドラッグデリバリーシステムや機能性材料の開発において重要な役割を果たします。特に、標的指向性を有する化合物設計のスキャフォールド(骨格構造)としての利用が、創薬化学フォーラムで頻繁に議論されています。

分析技術の進歩に伴い、N-methylcyclopropanamine部の立体電子効果に関する新たな知見が得られています。密度汎関数理論(DFT)計算を用いた研究では、分子のコンフォメーション最適化と電子状態の関係性が解明され、構造活性相関(SAR)研究に貢献しています。Google Scholarのデータによれば、"cyclopropylamine derivatives"関連の論文投稿数は過去5年で37%増加しており、学術的関心の高さが伺えます。

産業応用では、1095038-58-6を中間体とする高付加価値化学品の合成プロセス開発が進められています。フロー化学技術との組み合わせにより、グリーンケミストリーの原則に沿った効率的な製造方法が提案されています。この傾向は、サステナブル化学に関する企業のESG戦略と密接に関連しており、環境調和型合成手法の需要増加を反映しています。

安全性評価に関する最新の研究では、N-(4-aminobutyl)部の代謝安定性が詳細に調査されています。ADME/Tox予測ツールを用いたin silico解析により、生体適合性に関する予備的データが蓄積されつつあります。ただし、実際の応用に際しては、GLP基準に準拠した実験的検証が不可欠である点に注意が必要です。

市場動向として、特殊アミン化合物のグローバル市場は2023-2030年にCAGR6.2%で成長すると予測されています(Grand View Researchデータ)。特にアジア太平洋地域における研究用試薬需要の拡大が、1095038-58-6を含む精密有機化学品の供給チェーンに影響を与えています。サプライヤー各社は、カスタム合成サービスと規格認証の強化で差別化を図っています。

将来展望では、AI構造生成アルゴリズムとの連携が注目されます。機械学習モデルを用いた仮想スクリーニングにより、本化合物をリード化合物とする新規バイオマーカー開発が加速する可能性があり���す。また、クリックケミストリーとの相性の良さから、分子プローブ設計への応用も期待されています。

研究手法の進化として、クライオ電子顕微鏡(cryo-EM)や高速原子間力顕微鏡(HS-AFM)などの先端イメージング技術と組み合わせた分子動態解析が新たな潮流です。1095038-58-6誘導体のタンパク質相互作用可視化は、構造生物学分野で重要な知見を提供すると予想されます。

学術界と産業界の協業事例では、N-methylcyclopropanamine骨格を有する化合物ライブラリの共同開発が増加しています。オープンイノベーションプラットフォームを活用した知財共有モデルが、研究開発効率化に貢献しています。特許分析によれば、関連する国際特許分類(IPC)C07Cの出願件数は近年安定した増加傾向を示しています。

最終的に、N-(4-aminobutyl)-N-methylcyclopropanamineの価値は、その分子多様性創出能力にあります。コンビナトリアルケミストリー手法との相乗効果により、新規機能性材料開発や次世代治療薬探索におけるキーストーン化合物としての地位を確立しつつあります。今後の研究展開において、マルチオミックス解析との統合的アプローチが更なるブレークスルーをもたらすことが期待されます。

1095038-58-6 (N-(4-aminobutyl)-N-methylcyclopropanamine) 関連製品

- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)

- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)

- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)

- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)

- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)

- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)

- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)

- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)

- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)

- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)